molecular formula C18H16N4O4S2 B4649436 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide

4-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide

Cat. No. B4649436
M. Wt: 416.5 g/mol
InChI Key: YEZYEOCCNRVYKS-UHFFFAOYSA-N
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Description

4-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting properties that make it useful in various fields of study, including biochemistry and pharmacology. In

Scientific Research Applications

4-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide has been studied for its potential applications in scientific research. This compound has been found to have interesting properties that make it useful in various fields of study, including biochemistry and pharmacology. Some of the research applications of this compound include:
1. Anti-inflammatory activity: 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide has been found to have anti-inflammatory activity. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
2. Anti-cancer activity: 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide has been found to have anti-cancer activity. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
3. Anti-bacterial activity: 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide has been found to have anti-bacterial activity. This compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various enzymes and signaling pathways in cells. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. Additionally, this compound has been shown to inhibit the activity of protein kinase B (Akt), which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide has been found to have various biochemical and physiological effects. Some of the effects of this compound include:
1. Inhibition of inflammation: This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
2. Induction of apoptosis: This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
3. Inhibition of bacterial growth: This compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

4-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. High potency: This compound has been found to be highly potent, which means that small amounts of the compound can produce significant effects.
2. Broad-spectrum activity: This compound has been shown to have activity against various bacterial strains and cancer cells, which makes it useful for studying different diseases.
Some of the limitations of this compound include:
1. Limited solubility: This compound has limited solubility in water, which can make it difficult to work with in certain experiments.
2. Limited stability: This compound has limited stability, which means that it can degrade over time and lose its activity.

Future Directions

There are several future directions for the study of 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide. Some of the future directions include:
1. Further studies on the mechanism of action: More studies are needed to fully understand the mechanism of action of this compound and how it exerts its effects on cells.
2. Development of analogs: The development of analogs of this compound could lead to the discovery of more potent and selective compounds for different diseases.
3. In vivo studies: More studies are needed to determine the in vivo efficacy and toxicity of this compound in animal models.
4. Clinical trials: Clinical trials are needed to determine the safety and efficacy of this compound in humans for different diseases.

properties

IUPAC Name

4-[(4-acetamidophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S2/c1-12(23)20-14-6-8-16(9-7-14)28(25,26)22-15-4-2-13(3-5-15)17(24)21-18-19-10-11-27-18/h2-11,22H,1H3,(H,20,23)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZYEOCCNRVYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(1,3-thiazol-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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